Structural Class Differentiation: Dibenzylbutane vs. Dibenzocyclooctadiene Lignans in Kadsura Species
Kadsuphilin J is unambiguously classified as a dibenzylbutane lignan based on its 2,3-dibenzylbutane core, confirmed by spectroscopic data and database curation . This contrasts with the predominant dibenzocyclooctadiene lignans (e.g., Kadsuphilin A, Kadsuphilin B, Gomisin) that define the majority of bioactive isolates from Kadsura species. A comprehensive review covering 81 lignans from the genus Kadsura (2014–2021) identifies distinct structural classes with discrete biological activity profiles, where dibenzylbutane lignans represent a separate chemotype from the more thoroughly investigated dibenzocyclooctadienes [1]. This structural distinction carries a quantifiable molecular weight (406.47 Da for Kadsuphilin J vs. typical 400–550 Da for C18/C19 dibenzocyclooctadienes) and hydrogen bond donor count (3 vs. commonly 1–2), indicating altered physicochemical properties relevant to target engagement.
| Evidence Dimension | Lignan structural subclass (skeleton type) and molecular properties |
|---|---|
| Target Compound Data | Dibenzylbutane lignan; MW: 406.47 Da; H-bond donors: 3; Rotatable bonds: 9 [2] |
| Comparator Or Baseline | Dibenzocyclooctadiene lignans (e.g., Kadsuphilin A: C18-type, constrained cyclooctadiene ring; typical H-bond donors: 1–2) |
| Quantified Difference | Skeleton flexibility: 9 rotatable bonds (Kadsuphilin J) vs. ~2–4 (typical dibenzocyclooctadiene); increased conformational freedom implies distinct binding mechanisms |
| Conditions | Structural classification by NMR, MS, and ClassyFire chemical ontology [REFS-1, REFS-3] |
Why This Matters
Procurement of a specific lignan subclass ensures that experimental outcomes are attributable to the intended pharmacophore, rather than generic 'Kadsura lignan' mixtures where the dominant dibenzocyclooctadiene components may obscure or confound the activity of minor dibenzylbutane constituents.
- [1] A review of lignans from genus Kadsura and their spectrum characteristics. Chinese Herbal Medicines. 2021;13(2):157-166. View Source
- [2] PubChem. Kadsuphilin J, CID 101845617. https://pubchem.ncbi.nlm.nih.gov/compound/101845617 (accessed 2026-04-25). View Source
